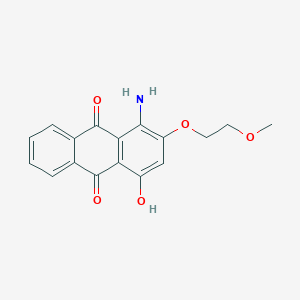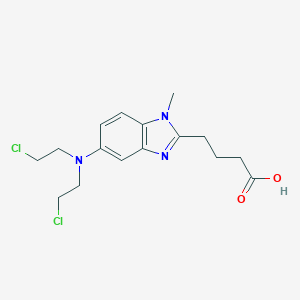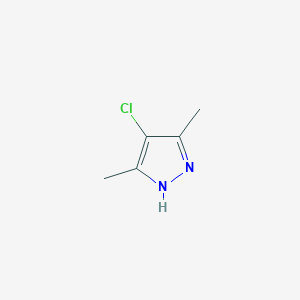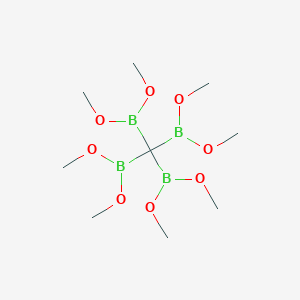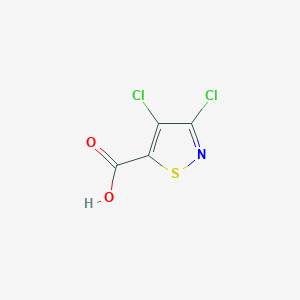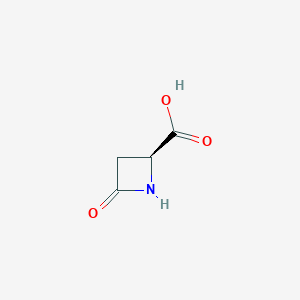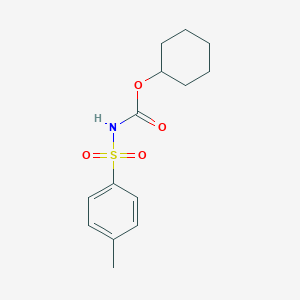![molecular formula C27H15N B091711 Benzo[a]phenaleno[1,9-hi]acridine CAS No. 190-07-8](/img/structure/B91711.png)
Benzo[a]phenaleno[1,9-hi]acridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo[a]phenaleno[1,9-hi]acridine (BPA) is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied for its potential use as a fluorescent probe for DNA sequencing and detection. BPA is a planar molecule that contains a fused benzene and acridine ring system, and is known for its high quantum yield and excellent photostability.
作用机制
Benzo[a]phenaleno[1,9-hi]acridine binds selectively to DNA through intercalation, which is the insertion of a molecule between the base pairs of DNA. This binding can cause structural changes in the DNA that can lead to apoptosis in cancer cells. Benzo[a]phenaleno[1,9-hi]acridine has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
生化和生理效应
Benzo[a]phenaleno[1,9-hi]acridine has been shown to induce apoptosis in cancer cells by causing DNA damage and inhibiting the activity of topoisomerase II. It has also been shown to have antimicrobial activity against both Gram-positive and Gram-negative bacteria. Benzo[a]phenaleno[1,9-hi]acridine has been found to be toxic to aquatic organisms, and can accumulate in the environment due to its persistence and lipophilicity.
实验室实验的优点和局限性
Benzo[a]phenaleno[1,9-hi]acridine has several advantages for lab experiments, including its high quantum yield and excellent photostability, which make it an ideal fluorescent probe for DNA sequencing and detection. However, Benzo[a]phenaleno[1,9-hi]acridine is also known for its toxicity and persistence, which can limit its use in certain applications.
未来方向
There are several future directions for the study of Benzo[a]phenaleno[1,9-hi]acridine, including the development of new synthesis methods to improve yield and reduce toxicity, the investigation of its potential use in cancer diagnosis and treatment, and the study of its environmental fate and toxicity. Additionally, the use of Benzo[a]phenaleno[1,9-hi]acridine as a model compound for the study of PAH metabolism and toxicity may lead to the development of new strategies for the remediation of contaminated sites.
合成方法
The synthesis of Benzo[a]phenaleno[1,9-hi]acridine involves the condensation of 9-phenanthrenecarboxaldehyde with 1-naphthylamine in the presence of a Lewis acid catalyst, such as zinc chloride or aluminum chloride. The resulting product is then oxidized with potassium permanganate to yield Benzo[a]phenaleno[1,9-hi]acridine. The yield of Benzo[a]phenaleno[1,9-hi]acridine can be improved by using a solvent mixture of acetic acid and acetic anhydride.
科学研究应用
Benzo[a]phenaleno[1,9-hi]acridine has been used as a fluorescent probe for DNA sequencing and detection due to its high quantum yield and excellent photostability. It has also been studied for its potential use in cancer diagnosis and treatment, as it has been shown to selectively bind to DNA and induce apoptosis in cancer cells. Benzo[a]phenaleno[1,9-hi]acridine has also been used as a model compound for the study of PAH metabolism and toxicity.
属性
CAS 编号 |
190-07-8 |
|---|---|
产品名称 |
Benzo[a]phenaleno[1,9-hi]acridine |
分子式 |
C27H15N |
分子量 |
353.4 g/mol |
IUPAC 名称 |
3-azaheptacyclo[18.6.2.02,15.04,13.07,12.017,27.024,28]octacosa-1(27),2,4(13),5,7,9,11,14,16,18,20(28),21,23,25-tetradecaene |
InChI |
InChI=1S/C27H15N/c1-2-7-21-16(4-1)11-13-24-23(21)15-20-14-19-9-8-17-5-3-6-18-10-12-22(27(20)28-24)26(19)25(17)18/h1-15H |
InChI 键 |
PMWBXWGVEXJWEF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=C5C=CC6=C7C5=C(C4=N3)C=CC7=CC=C6 |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=C5C=CC6=C7C5=C(C4=N3)C=CC7=CC=C6 |
其他 CAS 编号 |
190-07-8 |
同义词 |
Benzo[a]phenaleno[1,9-hi]acridine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



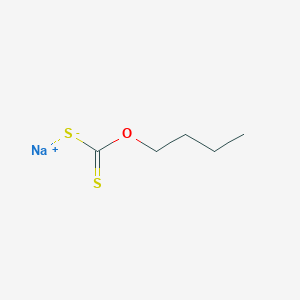
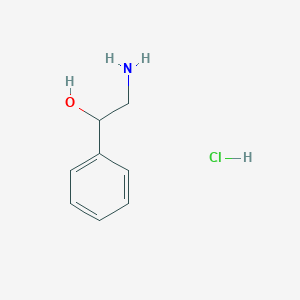
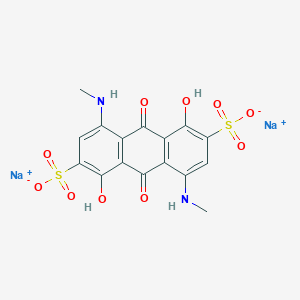
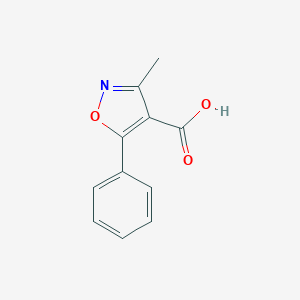
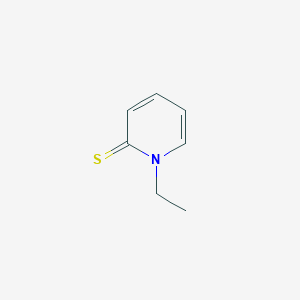
![2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B91641.png)
